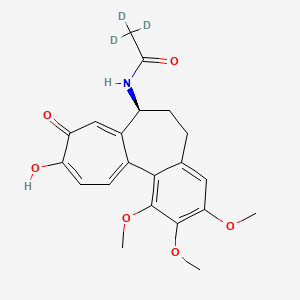
丙泊酚-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propofol-d17 is the deuterium labeled Propofol . Propofol is a short-acting, hypnotic drug intravenously administered for the induction and maintenance of general anesthesia and sedation . It potently and directly activates GABAA receptor and inhibits glutamate receptor mediated excitatory synaptic transmission .
Synthesis Analysis
A multi-step process using continuous flow chemistry to produce propofol has been described . This process involves two continuous flow chemical steps, two extractions using a semi-batch approach, and one purification . The use of simple, inexpensive, and readily available reagents affords a viable process for this widely employed active pharmaceutical ingredient .
Molecular Structure Analysis
The molecular formula of Propofol-d17 is C12H18O . The InChI representation of the molecule is InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D .
Chemical Reactions Analysis
Propofol undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . Pharmacodynamic interactions are the most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .
Physical And Chemical Properties Analysis
The molecular weight of Propofol-d17 is 195.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 195.242469875 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 13 .
科学研究应用
Propofol-d17: A Comprehensive Analysis of Scientific Research Applications
Forensic Toxicology Analysis: Propofol-d17 serves as a critical internal standard in forensic toxicology. It aids in the accurate detection and quantification of propofol in biological samples, which is essential for postmortem analyses, drug abuse investigations, and legal cases involving propofol use or misuse .
Isotope Dilution Methods: In analytical chemistry, isotope dilution is a powerful technique used to quantify the concentration of a substance. Propofol-d17, being a deuterated standard, is utilized in this method to ensure high precision and accuracy in the measurement of propofol levels in various samples .
Calibrator Preparation: Propofol-d17 is used in the preparation of calibrators for analytical instruments. These calibrators are crucial for setting up and validating the performance of analytical methods, ensuring that measurements of propofol concentrations are reliable and reproducible .
Drug Monitoring: Monitoring propofol levels in plasma or whole blood is vital for patient safety during anesthesia. Propofol-d17 is used as a reference standard in therapeutic drug monitoring (TDM) to ensure that patients receive a safe and effective dose of propofol .
Neuroscientific Research: Recent studies have utilized Propofol-d17 to visualize its interaction with neurons. This has allowed researchers to directly image and track the dynamics of propofol on living hippocampal neurons, providing insights into the mechanisms of general anesthesia at the cellular level .
Anesthesia Research: Propofol-d17’s role extends to anesthesia research where it’s used to study the efficacy and safety of anesthetics like ciprofol versus propofol. Such research can lead to improved anesthesia practices and patient outcomes .
作用机制
Target of Action
The primary target of Propofol-d17 is the GABA receptors in neurons . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. Propofol potently and directly activates GABA receptors, leading to an increase in inhibitory synaptic transmission .
Mode of Action
Propofol-d17 interacts with its targets primarily through allosteric interactions . Allosteric interactions involve the modification of an enzyme’s activity through the binding of an effector molecule at a site other than the enzyme’s active site. In the case of Propofol-d17, it potentiates the GABA receptors, enhancing their inhibitory effect . It has also been speculated that Propofol-d17 may interact with the plasma membrane of neurons .
Biochemical Pathways
Propofol-d17 affects the GABAergic pathway by potentiating the GABA receptors . This potentiation increases the inhibitory effect of GABA, leading to decreased neuronal excitability. Propofol-d17 also inhibits glutamate receptor-mediated excitatory synaptic transmission , further contributing to its overall inhibitory effect.
Pharmacokinetics
Propofol is administered intravenously and has a narrow therapeutic margin . It undergoes extensive pharmacokinetic and pharmacodynamic interactions with other hypnotic drugs and opioids . The exact pharmacokinetics of Propofol-d17 may vary and would require further investigation.
Result of Action
The primary result of Propofol-d17 action is the induction of sedation and general anesthesia . By potentiating GABA receptors and inhibiting excitatory synaptic transmission, Propofol-d17 decreases neuronal excitability, leading to sedation . It primarily concentrates at the cell membrane of neurons .
Action Environment
The action, efficacy, and stability of Propofol-d17 can be influenced by various environmental factors. For instance, the method of administration can impact its efficacy . As Propofol-d17 is a deuterated analog of Propofol, it’s reasonable to assume that similar environmental factors would influence its action.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propofol-d17 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The overall approach is based on the modification of Propofol, a widely used anesthetic, by incorporating deuterium into its structure to create Propofol-d17.", "Starting Materials": [ "2,6-diisopropylphenol", "deuterium oxide", "sodium borohydride", "deuterium gas", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate" ], "Reaction": [ "Step 1: The starting material 2,6-diisopropylphenol is reacted with deuterium oxide and sodium borohydride in methanol to form the intermediate compound 2,6-diisopropylphenol-d8.", "Step 2: The intermediate compound is then reacted with deuterium gas and sodium hydroxide in ethanol to form 2,6-diisopropylphenol-d17.", "Step 3: The final step involves the acetylation of 2,6-diisopropylphenol-d17 using acetic anhydride and sulfuric acid as catalysts to form Propofol-d17. The product is purified using sodium sulfate and recrystallization." ] } | |
CAS 编号 |
1261393-54-7 |
产品名称 |
Propofol-d17 |
分子式 |
C12H18O |
分子量 |
195.379 |
IUPAC 名称 |
3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI 键 |
OLBCVFGFOZPWHH-ACWNEFEHSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O |
同义词 |
2,6-Bis(1-methylethyl)phenol-d17; 2,6-Diisopropylphenol-d17; 2,6-Bis(isopropyl)phenol-d17; 2,6-Diisopropylphenol-d17; Ampofol-d17; Anepol-d17; Aquafol-d17; Diprifusor-d17; Diprivan-d17; Diprivan 10-d17; Diprofol-d17; Disoprivan-d17; Disoprofol-d17; F |
产品来源 |
United States |
Q & A
Q1: Why is Propofol-d17 used as an internal standard for Propofol quantification?
A: Propofol-d17, a deuterated form of Propofol, shares very similar chemical properties with the analyte. This similarity results in comparable behavior during sample preparation and analysis. Using Propofol-d17 as an internal standard [] helps correct for variations in extraction efficiency, ionization, and other factors that can influence the accuracy and precision of the measurements. This is particularly crucial for bioequivalence studies where even minor variations in drug levels need to be accounted for.
Q2: What are the advantages of the LC-APCI-MS/MS method described in the study for Propofol quantification?
A: The study by highlights several advantages of their developed LC-APCI-MS/MS method. Firstly, the method employs a simple one-step protein precipitation for sample preparation, making it quicker and more efficient compared to more complex extraction methods. Secondly, the combination of liquid chromatography and atmospheric pressure chemical ionization tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate Propofol quantification even at low concentrations within the therapeutic range. This is crucial for bioequivalence studies that aim to demonstrate comparable drug exposure profiles between different formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



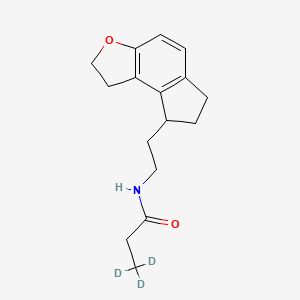
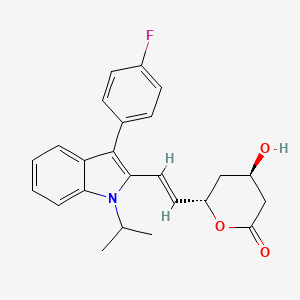
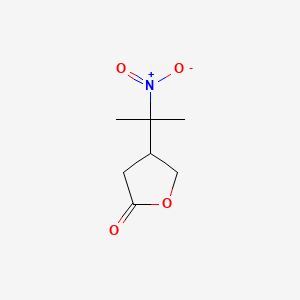
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
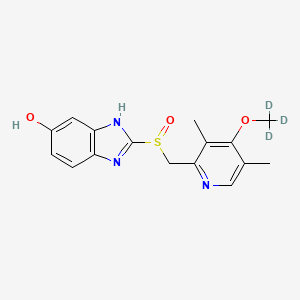
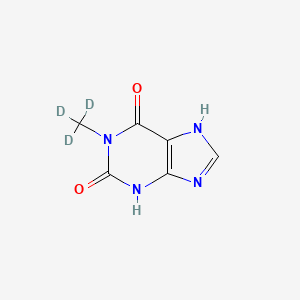

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
